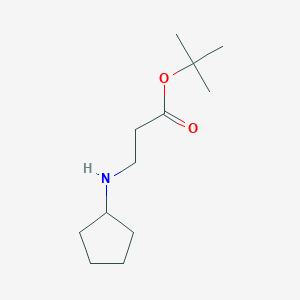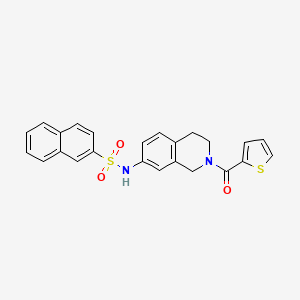
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal Fragmentation and Rearrangement
A study by Gaber et al. (2008) explored the thermal fragmentation of N-arylbenzamide oximes and O-phenylsulfonyloximes, which are structurally related to the compound of interest. The research found that these compounds undergo a series of complex reactions under thermal conditions, leading to the formation of various products through a free radical mechanism. This study suggests potential applications in understanding the thermal stability and reactivity of similar sulfonamide compounds (Gaber, Al-Ahmadi, & Baryyan, 2008).
Inhibition of Protein Kinases
Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. A notable example is Hidaka et al. (1984), who demonstrated that derivatives of naphthalenesulfonamides exhibit selective inhibition towards certain protein kinases, suggesting applications in the development of new therapeutic agents targeting these enzymes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Synthesis of Complex Organic Molecules
The synthesis of michellamines, korupensamines, and ancistrobrevine B, as reported by Hoye et al. (1999), demonstrates the compound's relevance in the synthesis of complex organic molecules. This research highlights the utility of naphthalene and tetrahydroisoquinoline (THIQ) derivatives in organic synthesis, providing a foundation for the development of novel pharmaceuticals and materials (Hoye, Chen, Hoang, Mi, & Priest, 1999).
Coordination Compounds and Crystal Structures
Macías et al. (2003) synthesized zinc complexes with sulfonamides containing 8-aminoquinoleine, revealing the potential of sulfonamide derivatives in forming coordination compounds with interesting crystal structures. This application is significant for the development of new materials with specific optical, electronic, or catalytic properties (Macías, Garcı́a, Villa, Borrás, Castiñeiras, & Sanz, 2003).
Biodesulfurization
Kirimura et al. (2002) explored the biodesulfurization of naphthothiophene and benzothiophene, demonstrating the microbial ability to selectively cleave carbon-sulfur bonds. This research points towards environmental applications, particularly in the bioremediation of sulfur-containing pollutants (Kirimura, Furuya, Sato, Ishii, Kino, & Usami, 2002).
Propiedades
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h1-10,13-15,25H,11-12,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABWPNPHMGUAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

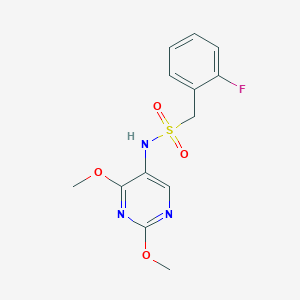
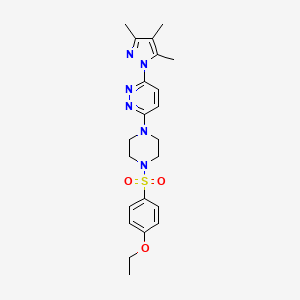

![3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2385288.png)
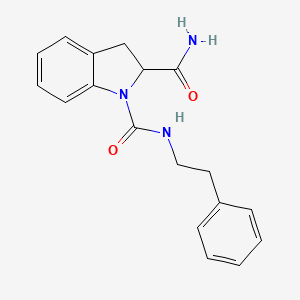


![7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2385292.png)
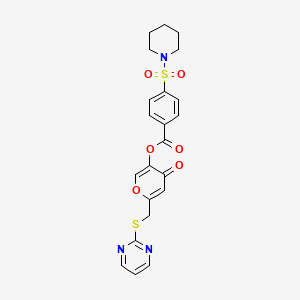
![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)
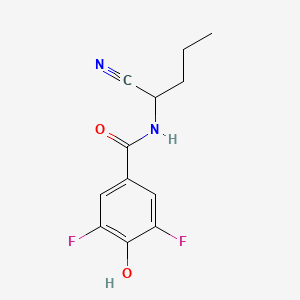
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2385299.png)
![methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385301.png)
